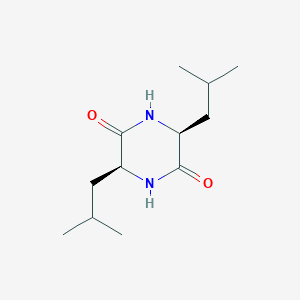

Cyclo(L-leucyl-L-leucyl)

Vue d'ensemble

Description

SB202190 est un composé de pyridinyl-imidazole connu pour son rôle d'inhibiteur sélectif des kinases de protéines activées par les mitogènes p38 (MAPK). Il est largement utilisé dans la recherche scientifique pour étudier la voie p38 MAPK, qui est impliquée dans divers processus cellulaires tels que l'inflammation, la différenciation cellulaire et l'apoptose .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : SB202190 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-fluorobenzaldéhyde avec le 4-hydroxybenzaldéhyde pour former un intermédiaire bis-benzylidène. Cet intermédiaire est ensuite cyclisé avec le 4-pyridinecarboxaldéhyde en présence d'acétate d'ammonium pour donner le SB202190 .

Méthodes de Production Industrielle : La production industrielle de SB202190 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Thermally Induced Cyclization from Linear Precursors

The formation of cyclo(L-leucyl-L-leucyl) occurs via solid-state thermal cyclization of its linear precursor, L-leucyl-L-leucine. Key observations include:

- : Heating under controlled temperatures induces intramolecular dehydration, forming the diketopiperazine ring .

- : X-ray diffraction and infrared (IR) spectroscopy confirm the transition from a linear to cyclic conformation, stabilized by hydrogen bonding between amide groups .

- : Prior to cyclization, L-leucyl-L-leucine monomers self-assemble into ordered structures, facilitating the reaction .

Table 1: Key Parameters of Thermal Cyclization

| Parameter | Description |

|---|---|

| Precursor | L-leucyl-L-leucine |

| Reaction Medium | Solid-state |

| Key Techniques | IR spectroscopy, X-ray diffraction |

| Product Stability | Enhanced by hydrophobic isobutyl groups and hydrogen bonding |

Enzymatic Oxidation by Cytochrome P450 CYP134A1

Cyclo(L-leucyl-L-leucyl) serves as a substrate for the cytochrome P450 enzyme CYP134A1 in Bacillus subtilis:

- : CYP134A1 binds the dipeptide with a dissociation constant .

- : The enzyme oxidizes the diketopiperazine ring, though the exact oxidative product remains uncharacterized .

- : Crystallographic studies reveal hydrophobic interactions between the enzyme’s active site and the dipeptide’s isobutyl groups .

Table 2: Enzymatic Reaction Parameters

| Parameter | Value or Observation |

|---|---|

| Enzyme | CYP134A1 (Cytochrome P450) |

| Analytical Methods | UV-Vis spectroscopy, X-ray crystallography |

Stability and Environmental Interactions

The compound’s stability under varying conditions informs its reactivity:

- : Retains structural integrity at elevated temperatures due to rigid diketopiperazine ring .

- : Isobutyl side chains promote aggregation in aqueous environments, influencing reaction kinetics .

- : Ordered thin films of related tripeptides exhibit reversible morphological changes upon exposure to organic vapors, suggesting potential sensor applications .

Biological Context and Unresolved Pathways

While cyclo(L-leucyl-L-leucyl) is reported in Bacillus subtilis and Kandelia candel, its endogenous biological role remains unclear . Proposed hypotheses include:

- : Potentially involved in microbial communication or stress response .

- : CYP134A1-mediated oxidation may neutralize the compound’s bioactivity in B. subtilis .

Synthetic and Analytical Challenges

Applications De Recherche Scientifique

Antimicrobial Properties

1. Antifungal Activity Against Aflatoxins

Cyclo(L-leucyl-L-leucyl) has been studied for its inhibitory effects on aflatoxin production, which is a significant concern due to the carcinogenic nature of aflatoxins produced by fungi such as Aspergillus parasiticus. Research indicates that cyclo(L-leucyl-L-leucyl) can repress the transcription of aflatoxin-related genes, thereby reducing aflatoxin production effectively. The 50% inhibitory concentration was determined to be 0.20 mg/ml, showcasing its potency against fungal growth at higher concentrations .

2. Antibacterial Effects

The compound has demonstrated antibacterial properties against various multidrug-resistant strains. For instance, studies have shown that cyclo(L-leucyl-L-leucyl) can inhibit the growth of bacteria by affecting their cellular processes. In particular, research highlights its effectiveness in inhibiting Lactobacillus plantarum, which is crucial for food safety and preservation .

Therapeutic Potential

1. Diabetes Management

Cyclo(L-leucyl-L-leucyl) exhibits potential in managing conditions like diabetes through its effects on glucose metabolism. Cyclodipeptides have been linked to the inhibition of α-glucosidase activity, which plays a critical role in carbohydrate digestion and glucose absorption . This suggests that cyclo(L-leucyl-L-leucyl) could be explored further for its antidiabetic properties.

2. Cancer Treatment

The compound's ability to affect intracellular ion channels has implications for cancer treatment. It has been observed to induce cell death in various carcinoma cell lines, including cervical (HeLa), esophageal (WHCO3), and breast (MCF-7) cancer cells . This property positions cyclo(L-leucyl-L-leucyl) as a potential candidate for developing novel anticancer therapies.

Biochemical Interactions

1. Cytochrome P450 Interaction

Cyclo(L-leucyl-L-leucyl) has been characterized as a substrate for cytochrome P450 enzymes, specifically CYP134A1 from Bacillus subtilis. This interaction is significant as it highlights the compound's role in biotransformation processes within microorganisms, potentially leading to new pathways for drug metabolism and detoxification .

2. Structural Studies

Nuclear magnetic resonance (NMR) studies have provided insights into the structural dynamics of cyclo(L-leucyl-L-leucyl). Understanding the conformational behavior of this dipeptide in solution can aid in designing more effective derivatives with enhanced biological activity .

Mécanisme D'action

SB202190 exerts its effects by selectively inhibiting the activity of p38 MAP kinases. It binds to the ATP binding pocket of p38α and p38β isoforms, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and apoptosis .

Comparaison Avec Des Composés Similaires

SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.

SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.

Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.

Activité Biologique

Cyclo(L-leucyl-L-leucyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological properties of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclo(L-leucyl-L-leucyl) is classified as a diketopiperazine, characterized by its cyclic structure formed from two L-leucine residues. Its chemical formula is with a molecular weight of 226.32 g/mol. The compound's structural properties contribute to its stability and bioactivity, making it a subject of interest in pharmacological research .

Inhibition of Bacterial Growth

Research has demonstrated that cyclo(L-leucyl-L-leucyl) exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study conducted by Gowrishankar et al., the minimal inhibitory concentration (MIC) was found to be 256 µg/mL, while the maximum bactericidal concentration (MBC) reached 512 µg/mL. The compound displayed a dose-dependent antibiofilm activity, achieving up to 87% inhibition at sub-MIC levels .

Table 1: Antibacterial Efficacy of Cyclo(L-leucyl-L-leucyl)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Methicillin-resistant MRSA | 256 | 512 | 85-87 |

| Listeria monocytogenes | 512 | Not reported | Significant reduction |

The antibiofilm activity of cyclo(L-leucyl-L-leucyl) has been attributed to its ability to disrupt extracellular polymeric substances (EPS) synthesis in bacterial cells. This disruption impedes biofilm formation and virulence factor production, which are critical for bacterial pathogenicity .

Antifungal Activity

Cyclo(L-leucyl-L-leucyl) also demonstrates antifungal properties, particularly against Aspergillus flavus. A study indicated that this cyclic dipeptide exhibited an inhibitory zone of 5.66 mm against fungal growth at a concentration of 135 mg/mL. This suggests potential applications as a bioprotectant in food preservation, reducing spoilage and mycotoxin production .

Table 2: Antifungal Efficacy of Cyclo(L-leucyl-L-leucyl)

| Fungal Strain | Inhibitory Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Aspergillus flavus | 5.66 | 135 |

Case Studies and Research Findings

- Bacillus amyloliquefaciens Study : A study highlighted the use of cyclo(L-leucyl-L-leucyl) from Bacillus amyloliquefaciens as an effective agent against MRSA biofilms. Confocal microscopy confirmed the significant reduction in biofilm formation and virulence gene expression, indicating its potential as an alternative to conventional antibiotics .

- Food Preservation Applications : Research involving Lactobacillus coryniformis BCH-4 demonstrated that cyclo(L-leucyl-L-leucyl) could be utilized as a bioprotectant in food products like grapes and nuts, effectively inhibiting fungal spoilage without the adverse effects associated with chemical preservatives .

- In Vivo Efficacy : In vivo assays using Caenorhabditis elegans showed that cyclo(L-leucyl-L-leucyl) was non-toxic and maintained anti-infective properties, further supporting its potential therapeutic applications in managing infections caused by resistant bacterial strains .

Propriétés

IUPAC Name |

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241782 | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-45-4 | |

| Record name | Cyclo(leucylleucine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?

A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]

Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?

A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []

Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?

A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.

Q4: What is the significance of pulcherriminic acid production in microorganisms?

A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.